Octyl 4-cyclohexylbutanoate

Description

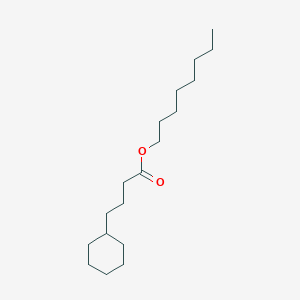

Octyl 4-cyclohexylbutanoate is a synthetic ester derivative characterized by a cyclohexyl substituent on the butanoate chain, coupled with an octyl alcohol moiety. Esters of this class are commonly employed in fragrances, flavorings, and industrial surfactants due to their volatility, solubility profiles, and stability . The cyclohexyl group may enhance hydrophobicity and thermal stability compared to linear-chain esters, though empirical data remain sparse.

Properties

CAS No. |

101885-12-5 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

octyl 4-cyclohexylbutanoate |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-10-16-20-18(19)15-11-14-17-12-8-7-9-13-17/h17H,2-16H2,1H3 |

InChI Key |

UBHXDGZYWCEJJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CCCC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 4-cyclohexylbutanoate can be synthesized through the esterification reaction between 4-cyclohexylbutanoic acid and octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the formation of by-products and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Octyl 4-cyclohexylbutanoate primarily undergoes hydrolysis, reduction, and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 4-cyclohexylbutanoic acid and octanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

Major Products Formed:

Hydrolysis: 4-cyclohexylbutanoic acid and octanol.

Reduction: Corresponding alcohols.

Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Octyl 4-cyclohexylbutanoate is an ester compound with a unique chemical structure that lends itself to various applications in scientific research and industry. Its stability and specific reactivity make it suitable for specialized uses.

Scientific Research Applications

- Chemistry: this compound serves as a model compound in studies involving esterification and hydrolysis reactions. Its stability allows for the investigation of reaction mechanisms and kinetics.

- Biology: This compound can be used to study interactions between esters and enzymes, such as esterases and lipases. It acts as a substrate in enzymatic assays to evaluate enzyme activity and specificity.

- Medicine: this compound can be employed in drug delivery systems due to its hydrophobic nature, which allows it to be incorporated into lipid-based carriers, enhancing the solubility and bioavailability of hydrophobic drugs.

Industrial Applications

- Industry: this compound is utilized as a plasticizer in polymer production, improving the flexibility and durability of plastic materials. It is also used as a solvent in the formulation of coatings and adhesives.

Chemical Reactions

This compound primarily undergoes hydrolysis, reduction, and transesterification reactions.

- Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 4-cyclohexylbutanoic acid and octanol.

- Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohols.

- Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases, producing new esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of octyl 4-cyclohexylbutanoate involves its interaction with various molecular targets, primarily through ester bonds. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis process is crucial in biological systems for the metabolism of ester compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Octyl 4-cyclohexylbutanoate with key analogs, focusing on molecular attributes, natural occurrence, and environmental behavior.

Chemical and Physical Properties

*Hypothetical data inferred from structural analogs.

Key Observations :

- Volatility and Solubility: The cyclohexyl group in this compound likely reduces volatility compared to octyl acetate and octyl butyrate, which are prevalent in volatile essential oils .

- Hydrophobicity: The bulky cyclohexyl substituent may increase lipophilicity, enhancing compatibility with non-polar matrices (e.g., polymers or lipid-based formulations).

Key Observations :

- Degradation Pathways: Esters like octyl butyrate hydrolyze faster than phenolic derivatives (e.g., 4-octylphenol triethoxylate), which exhibit environmental persistence due to stable aromatic cores .

- Toxicity: Phenolic analogs (e.g., 4-octylphenol) are associated with endocrine disruption, whereas aliphatic esters like octyl butyrate are low-risk .

Biological Activity

Octyl 4-cyclohexylbutanoate is an ester compound that has garnered interest in various fields, particularly in pharmacology and cosmetic formulations. This article delves into the biological activity of this compound, summarizing its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique ester linkage and cyclohexyl substituent, which contribute to its biological properties. The chemical structure can be represented as:

This compound is known for its lipophilic nature, which influences its absorption and distribution in biological systems.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it useful in formulations aimed at controlling bacterial growth. Its mechanism involves disrupting the cell membrane integrity of pathogens, leading to cell lysis.

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, potentially reducing the severity of inflammatory responses. It may inhibit pro-inflammatory cytokines, thus providing benefits in skin care formulations aimed at reducing redness and irritation.

- Skin Penetration Enhancement : Due to its lipophilicity, this compound is also investigated as a penetration enhancer for transdermal drug delivery systems. It can facilitate the absorption of active pharmaceutical ingredients through the skin barrier.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations above 0.5% (v/v), indicating its potential as a preservative in cosmetic products .

- Inflammation Modulation : In a clinical trial assessing the anti-inflammatory effects of topical formulations containing this compound, patients with mild to moderate dermatitis showed a notable decrease in symptoms after four weeks of treatment. The formulation was well-tolerated with minimal side effects .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. It is generally regarded as safe for use in cosmetics and pharmaceuticals when used within recommended concentrations. However, further studies are warranted to fully elucidate its long-term effects and any potential sensitization risks.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.